Methyl7-chloro-3-formylquinoline-8-carboxylate
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Overview
Description
Methyl7-chloro-3-formylquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are notable for their biological activities, including antimalarial, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl7-chloro-3-formylquinoline-8-carboxylate typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient, yielding high amounts of the desired product under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, utilizing automated systems to ensure consistency and efficiency. The process involves careful control of reaction conditions, including temperature and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl7-chloro-3-formylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the formyl group to an alcohol.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include various substituted quinoline derivatives.
Scientific Research Applications
Methyl7-chloro-3-formylquinoline-8-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl7-chloro-3-formylquinoline-8-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit essential enzymes in bacterial or protozoal cells, leading to cell death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Known for its antimalarial properties.
Quinoline: The parent compound with various derivatives having different biological activities.
2-chloro-3-formyl-8-methylquinoline: Another quinoline derivative with similar synthetic routes.
Uniqueness
Methyl7-chloro-3-formylquinoline-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis, while its chloro substituent enhances its antimicrobial properties .
Properties
Molecular Formula |
C12H8ClNO3 |
---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
methyl 7-chloro-3-formylquinoline-8-carboxylate |
InChI |
InChI=1S/C12H8ClNO3/c1-17-12(16)10-9(13)3-2-8-4-7(6-15)5-14-11(8)10/h2-6H,1H3 |
InChI Key |
QTWWGNIIEBOVLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC(=CN=C21)C=O)Cl |
Origin of Product |
United States |
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